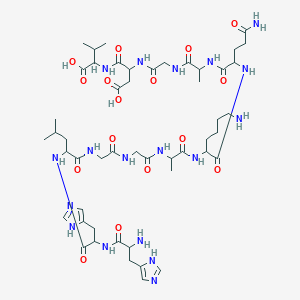

H-DL-His-DL-His-DL-Leu-Gly-Gly-DL-Ala-DL-Lys-DL-Gln-DL-Ala-Gly-DL-Asp-DL-Val-OH

Description

The compound H-DL-His-DL-His-DL-Leu-Gly-Gly-DL-Ala-DL-Lys-DL-Gln-DL-Ala-Gly-DL-Asp-DL-Val-OH is a synthetic peptide composed of multiple amino acids

Properties

IUPAC Name |

2-[[2-[[2-[2-[[5-amino-2-[[6-amino-2-[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]propanoylamino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoylamino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H80N18O16/c1-24(2)13-33(67-48(81)34(15-29-18-55-23-60-29)66-44(77)30(52)14-28-17-54-22-59-28)45(78)58-19-37(70)56-20-38(71)61-27(6)43(76)64-31(9-7-8-12-51)47(80)65-32(10-11-36(53)69)46(79)62-26(5)42(75)57-21-39(72)63-35(16-40(73)74)49(82)68-41(25(3)4)50(83)84/h17-18,22-27,30-35,41H,7-16,19-21,51-52H2,1-6H3,(H2,53,69)(H,54,59)(H,55,60)(H,56,70)(H,57,75)(H,58,78)(H,61,71)(H,62,79)(H,63,72)(H,64,76)(H,65,80)(H,66,77)(H,67,81)(H,68,82)(H,73,74)(H,83,84) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSKWZSBFZRSGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H80N18O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1189.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-His-DL-His-DL-Leu-Gly-Gly-DL-Ala-DL-Lys-DL-Gln-DL-Ala-Gly-DL-Asp-DL-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

H-DL-His-DL-His-DL-Leu-Gly-Gly-DL-Ala-DL-Lys-DL-Gln-DL-Ala-Gly-DL-Asp-DL-Val-OH: can undergo various chemical reactions, including:

Oxidation: This reaction can modify specific amino acids, such as methionine or cysteine, within the peptide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create peptide analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives with appropriate protecting groups.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Scientific Research Applications

H-DL-His-DL-His-DL-Leu-Gly-Gly-DL-Ala-DL-Lys-DL-Gln-DL-Ala-Gly-DL-Asp-DL-Val-OH: has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular processes and protein interactions.

Medicine: Explored for potential therapeutic applications, such as drug delivery systems or as a component of peptide-based vaccines.

Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of H-DL-His-DL-His-DL-Leu-Gly-Gly-DL-Ala-DL-Lys-DL-Gln-DL-Ala-Gly-DL-Asp-DL-Val-OH depends on its specific application. In general, peptides can interact with cellular receptors, enzymes, or other proteins to exert their effects. The molecular targets and pathways involved can vary widely based on the peptide’s structure and function.

Comparison with Similar Compounds

Similar Compounds

Elcatonin: A calcitonin derivative used as an anti-parathyroid agent.

Leucylglycylglycine: Studied for its effects on cell envelope-associated proteinases.

Uniqueness

H-DL-His-DL-His-DL-Leu-Gly-Gly-DL-Ala-DL-Lys-DL-Gln-DL-Ala-Gly-DL-Asp-DL-Val-OH: is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. This uniqueness allows it to be tailored for specific research and industrial applications, making it a valuable tool in various scientific fields.

Biological Activity

The compound H-DL-His-DL-His-DL-Leu-Gly-Gly-DL-Ala-DL-Lys-DL-Gln-DL-Ala-Gly-DL-Asp-DL-Val-OH is a synthetic peptide composed of various amino acids in their DL-forms. This peptide's structure suggests potential biological activities that are of interest in biochemical research, particularly in the fields of pharmacology and nutrition.

Structure and Composition

This peptide consists of the following amino acids:

| Amino Acid | Type |

|---|---|

| His | DL |

| His | DL |

| Leu | DL |

| Gly | DL |

| Gly | DL |

| Ala | DL |

| Lys | DL |

| Gln | DL |

| Ala | DL |

| Gly | DL |

| Asp | DL |

| Val | DL |

The presence of both D- and L-forms of amino acids can influence the peptide's stability, bioactivity, and interactions with biological molecules, potentially leading to unique pharmacological properties.

- Antioxidant Activity : Peptides like H-DL-His-DL-His-DL-Leu have been shown to exhibit antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by free radicals.

- Antimicrobial Effects : Research indicates that certain peptides can possess antimicrobial properties, inhibiting the growth of bacteria and fungi. The specific sequence and composition of H-DL-His-DL-His-DL-Leu may contribute to its ability to disrupt microbial cell membranes.

- Immunomodulatory Effects : Peptides can modulate immune responses. The presence of amino acids like Lys and Gln is associated with enhanced immune function, potentially aiding in the body's defense mechanisms against pathogens.

- Neuroprotective Properties : Studies suggest that peptides containing histidine may have neuroprotective effects, potentially influencing neurotransmitter release and neuronal health.

Case Studies

- Study on Antioxidant Activity : A study conducted on synthetic peptides demonstrated that those with multiple histidine residues exhibited significant antioxidant activity, reducing lipid peroxidation in vitro. H-DL-His-DL-His was among the tested compounds, showing promising results in scavenging free radicals.

- Antimicrobial Testing : In a comparative analysis of various peptides, H-DL-His-DL-His showed effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a natural preservative in food systems.

- Immunomodulation Research : A clinical trial involving dietary peptides indicated that supplementation with specific amino acid sequences improved immune responses in elderly participants, suggesting that H-DL-His-DL-His could be beneficial in enhancing immunity.

Research Findings

Recent research has focused on the synthesis and evaluation of bioactive peptides derived from natural sources or synthesized through solid-phase peptide synthesis (SPPS). The following findings summarize key insights into the biological activity of similar compounds:

- ACE Inhibition : Peptides with branched-chain amino acids (e.g., Val, Leu) have been shown to inhibit angiotensin-converting enzyme (ACE), which is crucial for blood pressure regulation.

- Antihypertensive Effects : A study demonstrated that peptides derived from food proteins exhibited antihypertensive effects, suggesting that H-DL-His-DL-His could contribute to cardiovascular health.

- Anti-inflammatory Properties : Research indicates that certain peptide sequences can reduce inflammation markers in vitro, which may be relevant for conditions such as arthritis or metabolic syndrome.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.